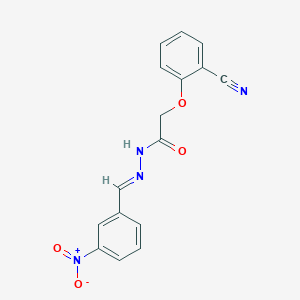

![molecular formula C17H20N8O B5509180 2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine” is a complex organic compound. It contains several functional groups, including a tetrazole, an imidazole, and a pyridine . The compound is part of a class of molecules that have been studied for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an imidazole with a tetrazole and a pyridine . For example, Hadizadeh et al. synthesized a similar compound and evaluated it for antihypertensive potential in rats .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. These rings include a tetrazole, an imidazole, and a pyridine . Each of these rings contributes to the overall properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. The imidazole ring, for instance, is known to participate in a variety of reactions due to its amphoteric nature . The tetrazole and pyridine rings also contribute to the reactivity of the molecule.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole, tetrazole, and pyridine rings would likely make the compound polar and potentially soluble in water .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine and its related compounds are extensively used in the synthesis of oligonucleotide analogues and pharmaceuticals due to their unique activating and coupling properties. For instance, Gryaznov and Letsinger (1992) illustrated the use of pyridine hydrochloride/imidazole in the selective O-phosphitilation of nucleoside phosphoramidites, highlighting its preference for targeting hydroxyl groups over amino groups in nucleoside molecules. This methodology facilitates the synthesis of mixed-base oligonucleotides containing sensitive substituents, potentially useful for creating oligonucleotide analogues for various applications (Gryaznov & Letsinger, 1992).

Pharmacological Importance

The imidazo[1,2-a]pyridine scaffold, closely related to the chemical structure of interest, is recognized for its broad range of applications in medicinal chemistry. This includes anticancer, antimicrobial, antiviral, and antidiabetic activities. Deep et al. (2016) reviewed the structural modifications of imidazo[1,2-a]pyridine derivatives, showing this scaffold's potential in discovering novel therapeutic agents. The review underscores the versatility of this chemical framework in drug development, making it a valuable asset in the synthesis of new drugs (Deep et al., 2016).

Role in Chemical Synthesis

The compound and its derivatives are instrumental in synthesizing various heterocyclic compounds, which serve as fundamental structures in numerous pharmaceuticals and agrochemicals. Higasio and Shoji (2001) discussed the significance of nitrogen-containing heterocyclic compounds, including pyridines and imidazoles, in the production of pharmaceuticals, herbicides, and electroconductive polymers. This highlights the compound's role in synthesizing essential chemicals for various industrial applications (Higasio & Shoji, 2001).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds containing imidazole rings are known to exhibit a wide range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As mentioned earlier, compounds containing imidazole rings can exhibit a wide range of biological activities . Therefore, appropriate safety precautions should be taken when handling this compound.

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]-2-(tetrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N8O/c26-16(12-25-13-20-21-22-25)23-8-4-14(5-9-23)17-19-7-10-24(17)11-15-3-1-2-6-18-15/h1-3,6-7,10,13-14H,4-5,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKRQWPPJRPZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C(=O)CN4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)